molecular formula C9H5Br2N B1270526 3,6-Dibromoquinoline CAS No. 69268-39-9

3,6-Dibromoquinoline

Cat. No.: B1270526
CAS No.: 69268-39-9
M. Wt: 286.95 g/mol
InChI Key: CYLMMNPZLQGNEW-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Oxidized or Reduced Quinoline Compounds: Depending on the reaction conditions.

Scientific Research Applications

3,6-Dibromoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 3,6-Dibromoquinoline varies depending on its application. In biological systems, it can interact with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in metal ion homeostasis, thereby exerting antifungal effects. The compound’s ability to interfere with metal ion homeostasis is a unique mechanism that distinguishes it from other antifungal agents .

Comparison with Similar Compounds

    3,6-Dichloroquinoline: Similar in structure but with chlorine atoms instead of bromine.

    6,8-Dibromoquinoline: Another brominated quinoline derivative with bromine atoms at different positions.

    3-Bromoquinoline: Contains a single bromine atom at the 3rd position.

Uniqueness: 3,6-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of two bromine atoms enhances its ability to participate in substitution reactions and increases its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLMMNPZLQGNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357019
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69268-39-9
Record name 3,6-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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